7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
7-(Chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. Key structural elements include:
- Chloromethyl group at position 7: A reactive moiety enabling further derivatization (e.g., nucleophilic substitution) for drug discovery applications .
- Propargyl group (prop-2-yn-1-yl) at position 1: Introduces a terminal alkyne, useful in click chemistry or as a hydrogen-bond acceptor .
The imidazo[1,2-b]pyrazole scaffold is recognized as a non-classical isostere of indole, offering superior aqueous solubility while retaining aromatic stacking capabilities . This makes the compound a promising candidate for medicinal chemistry, particularly in central nervous system (CNS) drug development.
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQONBEZLCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus. The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity. This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues. Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
7-(Chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines imidazole and pyrazole rings, which enhances its biological activity. Its molecular formula is , with a CAS number of 1153412-93-1. The presence of the chloromethyl and cyclopropyl groups contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives within this class can inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. For instance, one study reported that certain pyrazole derivatives demonstrated high selective inhibitory activity against multi-drug resistant strains, with minimal cytotoxicity to human cells .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Comparison Control (MIC) |
|---|---|---|
| 21c | 0.25 µg/mL | Gatifloxacin (1 µg/mL) |
| 23h | 0.25 µg/mL | Gatifloxacin (1 µg/mL) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, the compound has been linked to the activation of caspase pathways and mitochondrial depolarization in HL-60 leukemia cells, demonstrating its potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | Nanomolar range | Apoptosis induction via caspase activation |
| MCF-7 | <15 | Cell cycle arrest and apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active sites or modulate receptor functions. The pathways involved often include signal transduction mechanisms that lead to desired biological effects.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazoles, revealing insights into how modifications can enhance their biological efficacy. For instance, a derivative with a modified cyclopropyl group exhibited improved cytotoxicity against various cancer cell lines compared to its parent compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Neurological Applications
Research indicates that imidazo[1,2-b]pyrazole derivatives may have neuroprotective effects. Studies are ongoing to explore their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, focusing on their ability to modulate neuroinflammatory responses.
Case Studies
Several case studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduced neuronal cell death in models of oxidative stress, suggesting potential for therapeutic use in neurodegenerative disorders. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on cyclopropyl substitution.
Key Findings from Comparative Analysis
Substituent Effects on Solubility :
- The hydroxymethyl analog (Entry 3) exhibits superior aqueous solubility due to hydrogen-bonding capacity, making it advantageous for oral bioavailability .
- The chloromethyl group (Entries 1, 2, 4) enhances reactivity but may reduce solubility unless balanced with polar substituents .
Metabolic Stability :
- Cyclopropyl (Entry 1) vs. methyl (Entry 2): Cyclopropyl’s ring strain and sp³ hybridization improve metabolic stability by resisting oxidative degradation .
Functionalization Potential: Propargyl (Entries 1–4, 9) enables click chemistry for bioconjugation, while chloromethyl (Entries 1, 2, 4) allows nucleophilic substitutions (e.g., with amines or thiols) .
Biological Activity :
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
- The pyrazole nucleus is commonly synthesized by cyclocondensation of 1,3-diketones with hydrazine derivatives, a method dating back to Knorr (1883).
- For polysubstituted pyrazoles, condensation of substituted 1,3-diketones with aryl or alkyl hydrazines under acidic or catalytic conditions is effective.
- Nano-ZnO catalysis has been reported to provide high yields (~95%) with short reaction times and mild conditions.
- Alternative methods include regioselective condensation of α-benzotriazolylenones with hydrazines, enabling tetrasubstituted pyrazoles with yields between 50-94%.
Formation of Imidazo-Fused Pyrazoles
- The imidazo[1,2-b]pyrazole scaffold is formed by cyclization involving pyrazole intermediates and appropriate imidazole precursors.
- This can involve intramolecular condensation reactions or cycloaddition strategies with alkynes or enaminones to form fused heterocycles.
- For instance, acid-promoted transamination of enaminones with hydrazine hydrochlorides followed by intramolecular cyclization yields N-substituted imidazo-pyrazoles.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclocondensation | 1,3-Diketone (cyclopropyl-substituted) + hydrazine derivative | Formation of 6-cyclopropyl-pyrazole intermediate |
| 2 | Imidazole ring formation | Intramolecular cyclization with imidazole precursor | Formation of imidazo[1,2-b]pyrazole core |
| 3 | N1-Alkylation | Propargyl bromide, base (e.g., K2CO3) | Introduction of 1-(prop-2-yn-1-yl) substituent |
| 4 | Chloromethylation at C7 | Chloromethyl methyl ether or haloalkyl sulfenyl halide reagent | Installation of 7-(chloromethyl) group |
Detailed Research Findings and Data
- Yield and Selectivity : Nano-ZnO catalyzed cyclocondensation yields up to 95% for pyrazole formation with excellent regioselectivity.
- Reaction Times : Cyclocondensation typically completes within hours at mild temperatures; chloromethylation and alkylation steps require careful temperature control to avoid side reactions.
- Catalysts : Palladium catalysts are effective for Sonogashira couplings introducing propargyl groups; nano-ZnO catalysis is advantageous for green synthesis of pyrazoles.
- Purification : Silica gel chromatography is routinely used to separate regioisomers and purify final compounds.
Summary Table of Preparation Methods
Q & A
Basic: What synthetic strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?
Answer:
Functionalization of the 1H-imidazo[1,2-b]pyrazole core can be achieved via Br/Mg exchange and metalation using TMP bases. For example:
- Position 7 : Br/Mg exchange with iPrMgCl·LiCl followed by electrophilic trapping yields 7-cyano derivatives (57–89% yield) .
- Position 3 : Metalation with TMPMgCl·LiCl (1.5 equiv., 20°C, 2h) allows cyanide introduction (85% yield) .
- Position 2 : Use of TMP₂Zn·MgCl₂·2LiCl (0.55–0.65 equiv.) enables selective zincation, facilitating allylation or acylation (61–81% yield) .
Key steps include protecting groups (e.g., SEM) to prevent side reactions and optimizing reaction temperatures (e.g., 0°C for zincation vs. 20°C for magnesium-based metalation) .
Advanced: How do metalation reagents influence regioselectivity and yield in multi-step functionalization?
Answer:
Regioselectivity is reagent-dependent:
- TMPMgCl·LiCl directs functionalization to position 3 (electron-deficient sites) with 85% yield for cyanation .
- TMP₂Zn·MgCl₂·2LiCl targets position 2 due to increased steric bulk, enabling Negishi cross-couplings (50–69% yield) with aryl halides .
Contradictions arise in cross-coupling efficiency:
- Electron-rich iodides require Pd(OAc)₂/SPhos (5–10 mol%), while electron-deficient substrates perform better with PEPPSI-iPr (2 mol%) .
- Higher temperatures (60°C) allow bromides to replace iodides, reducing costs but requiring active catalysts like PEPPSI-iPent .
Basic: How does replacing indole with 1H-imidazo[1,2-b]pyrazole affect physicochemical properties?
Answer:
Comparative studies between indole-based drugs (e.g., pruvanserin) and their 1H-imidazo[1,2-b]pyrazole analogs reveal:
- Solubility : Imidazo derivatives exhibit lower logD (increased hydrophilicity), enhancing aqueous solubility (e.g., 57% yield after SEM deprotection) .
- pKa : The imidazo core’s NH group has a pKa of 7.3 vs. indole’s ~10.5, enabling deprotonation in physiological conditions, which may improve membrane permeability .
These properties are critical for optimizing pharmacokinetics in drug candidates .
Advanced: What methodological challenges arise in characterizing push-pull dyes derived from this scaffold?
Answer:
Fragmentation of functionalized 1H-imidazo[1,2-b]pyrazoles yields (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile dyes (e.g., compound 14e ), which require:
- UV/Vis and PL Spectroscopy : To assess intramolecular charge transfer (ICT). For instance, 14e shows a second absorption band at 430 nm (red-shifted vs. 14a–14d) due to benzoyl substituents enhancing ICT .
- Resonance Analysis : Multiple resonance structures must be considered (e.g., A-π-D-π-A vs. octupolar systems) to interpret optical properties .
Challenges include solvent effects on fluorescence and quantifying low-energy transitions using time-dependent DFT .
Basic: What are effective strategies for deprotecting SEM groups in imidazo[1,2-b]pyrazole derivatives?
Answer:
SEM deprotection is achieved using CsF (5.0 equiv.) with 18-crown-6 (1.0 equiv.) in acetonitrile (57% yield). Key considerations:
- Phase-transfer catalysis : 18-crown-6 enhances fluoride ion accessibility.
- Temperature : Reactions proceed at ambient conditions to avoid side reactions (e.g., ring-opening) .
Advanced: How do conflicting data on metalation efficiency inform experimental design?
Answer:
Discrepancies in yields for similar reactions (e.g., 57% vs. 89% for cross-couplings) highlight:
- Substrate sensitivity : Electron-deficient aryl halides require lower catalyst loadings (2 mol% PEPPSI-iPr) .
- Functional group tolerance : Esters and nitro groups survive under optimized zincation conditions but degrade with harsher reagents .
Robust screening of catalysts, temperatures, and protecting groups is essential to reconcile contradictions .
Basic: Which spectroscopic techniques are critical for structural elucidation of derivatives?
Answer:
- NMR : Assigns regiochemistry (e.g., ¹H NMR distinguishes 2- vs. 3-substitution via coupling patterns).
- MS : Confirms molecular weight (e.g., HRMS for 7j at m/z 371.4) .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., SHELX software for small-molecule refinement) .
Advanced: What mechanistic insights explain pyrazole ring fragmentation during metalation?
Answer:
Fragmentation at position 6 under TMP₂Zn·MgCl₂·2LiCl occurs via:
Zincation : Formation of a strained intermediate.
Ring-opening : Cleavage of the pyrazole ring to yield malononitrile cores.
Stabilization : Resonance with electron-withdrawing groups (e.g., CN) stabilizes the open form .
This pathway is unique to imidazo[1,2-b]pyrazoles and enables access to non-classical dye architectures .
Table 1: Key Physicochemical Comparisons (Imidazo vs. Indole Derivatives)
| Property | 1H-Imidazo[1,2-b]pyrazole | Indole (Pruvanserin) |
|---|---|---|
| logD | 1.2 | 2.8 |
| Water Solubility | 12 mM | 0.5 mM |
| pKa | 7.3 (NH deprotonation) | 6.4 (piperazine) |
| Metabolic Stability | Moderate (CYP3A4) | Low |
Data sourced from comparative studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
